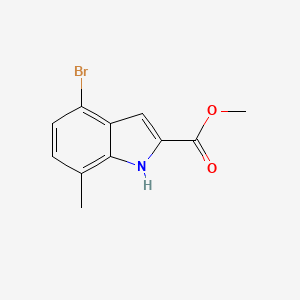

methyl 4-bromo-7-methyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-bromo-7-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-6-3-4-8(12)7-5-9(11(14)15-2)13-10(6)7/h3-5,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZULYKSCPWSHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C=C(N2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 4-bromo-7-methyl-1H-indole-2-carboxylate typically involves the bromination of 7-methylindole followed by esterification. One common method includes the reaction of 7-methylindole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4-position. The resulting 4-bromo-7-methylindole is then reacted with methyl chloroformate to form the ester .

Chemical Reactions Analysis

Methyl 4-bromo-7-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Scientific Research Applications

Methyl 4-bromo-7-methyl-1H-indole-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents.

Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives and their interactions with biological targets.

Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-bromo-7-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring system allows it to bind with high affinity to various biological targets, influencing cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of methyl 4-bromo-7-methyl-1H-indole-2-carboxylate are best highlighted through comparison with analogs. Below is a detailed analysis:

Structural Analogues and Substitution Patterns

Key differences arise from substituent positions, halogen types, and ester groups. A comparative table is provided:

Crystallographic and Physicochemical Properties

- Planarity and Crystal Packing : The target compound’s 4-bromo and 7-methyl substituents influence molecular planarity. For example, in methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, dihedral angles between the indole ring and phenyl groups range from 26.05° to 50.17°, affecting crystal interactions . Bromine’s bulkiness may reduce planarity compared to methoxy or benzyloxy analogs.

- Melting Points and Solubility: Bromine’s high molecular weight increases density and melting points relative to chloro or fluoro analogs.

Biological Activity

Methyl 4-bromo-7-methyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention due to its diverse biological activities. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, and its potential therapeutic applications based on recent research findings.

This compound is characterized by its indole core, a bicyclic structure that contributes to its biological activity. Research indicates that compounds with the indole structure exhibit significant interactions with various biomolecules, including enzymes and receptors. These interactions can lead to either inhibition or activation of specific biochemical pathways, particularly those involved in inflammatory responses and cancer progression.

| Property | Description |

|---|---|

| Molecular Formula | C₁₃H₁₃BrN₁O₂ |

| Molecular Weight | Approximately 282.14 g/mol |

| Indole Core | Bicyclic structure comprising a benzene ring and pyrrole |

| Biological Activity | Anti-inflammatory, anticancer, antimicrobial |

2. Cellular Effects

The compound influences various cellular processes by modulating signaling pathways and gene expression. Studies have shown that this compound can induce apoptosis in cancer cells through specific signaling mechanisms. In particular, its effects on cell proliferation and survival have been documented across different cancer cell lines.

Case Study: Anticancer Activity

In a study involving A549 lung cancer cells, this compound demonstrated a preferential suppression of cell growth compared to non-tumor fibroblasts. The compound was tested at various concentrations, revealing a dose-dependent relationship in its antiproliferative effects .

3. Molecular Mechanisms

The molecular mechanism of action for this compound involves binding to specific targets within cells. For instance, it has been observed to inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation . Additionally, structural modifications of the indole core can significantly affect its binding affinity and biological activity.

Table 2: Inhibitory Activity Against Key Targets

| Target Enzyme | Inhibition Type | IC₅₀ (µM) |

|---|---|---|

| Indoleamine 2,3-dioxygenase (IDO) | Competitive Inhibition | 28.1 |

| Tryptophan 2,3-dioxygenase (TDO) | Competitive Inhibition | 41.4 |

4. Therapeutic Applications

Given its diverse biological activities, this compound shows promise in multiple therapeutic areas:

Anti-inflammatory Activity : The compound's ability to inhibit inflammatory pathways positions it as a potential candidate for treating inflammatory diseases.

Anticancer Potential : Its antiproliferative effects against various cancer cell lines suggest that it might be developed into an anticancer agent.

Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antibacterial and antifungal activities against several pathogens, making it a candidate for further exploration in infectious disease treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 4-bromo-7-methyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via bromination of a pre-functionalized indole core. For example, methyl 4-hydroxy-1H-indole-2-carboxylate derivatives can undergo demethylation using BBr₃ in dichloromethane (DCM) at low temperatures to introduce reactive sites for subsequent bromination . Optimization can leverage Design of Experiments (DoE) principles to adjust parameters like stoichiometry, temperature, and reaction time. Flow chemistry setups may enhance reproducibility by ensuring precise control over mixing and residence times .

Q. How is the crystal structure of this compound determined, and what are the critical parameters in X-ray crystallography analysis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include:

- Data-to-parameter ratio : A ratio ≥ 15 ensures reliable refinement .

- R factor : Aim for < 0.05 for high confidence in atomic positions .

- Temperature : Data collected at 293 K reduces thermal motion artifacts .

Crystallization conditions (solvent polarity, slow evaporation) significantly impact crystal quality .

Q. What analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify impurities.

- NMR : Compare integration ratios of aromatic protons (e.g., 7-methyl vs. 4-bromo signals) to detect regioisomeric byproducts .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and detects halogen loss during fragmentation .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR and X-ray crystallography data when characterizing this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in solution) or crystal packing forces. Strategies include:

- DFT Calculations : Compare experimental NMR shifts with computed values to identify conformational outliers .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping reflections in XRD data .

- Variable-Temperature NMR : Probe conformational flexibility by acquiring spectra at 25–60°C .

Q. What methodologies are effective for introducing additional substituents to the indole ring post-synthesis?

- Methodological Answer :

- Cross-Coupling : Suzuki-Miyaura reactions using 4-bromo as a handle with aryl/heteroaryl boronic esters (e.g., tetramethyl dioxaborolane derivatives) under Pd catalysis .

- Electrophilic Substitution : Direct functionalization (e.g., nitration) at the 5-position, leveraging the electron-rich 7-methyl group to guide regioselectivity .

- Protection/Deprotection : Use benzyloxy or Fmoc groups to temporarily block reactive sites during multi-step syntheses .

Q. How can flow chemistry techniques be applied to the synthesis of this compound to enhance reproducibility and scalability?

- Methodological Answer :

- Continuous BBr₃ Demethylation : Implement a segmented flow system with Teflon tubing to safely handle moisture-sensitive reagents .

- In-Line Monitoring : Use UV-Vis or IR sensors to track reaction progress and automate quenching (e.g., NaHCO₃ addition) .

- Scale-Up : Optimize residence time and flow rates using microreactors to minimize side reactions (e.g., over-bromination) .

Q. What are the best practices for handling hazardous byproducts (e.g., HBr) generated during bromination reactions?

- Methodological Answer :

- Scavenging Systems : Trap HBr gas using NaOH scrubbers or silica-supported amines .

- Waste Management : Segregate halogenated waste for professional disposal to comply with environmental regulations .

- Personal Protective Equipment (PPE) : Use acid-resistant gloves and fume hoods during reagent handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.